molecular formula C20H24N2O2 B4790208 [(2,4-dimethoxy-3-methylphenyl)methyl][2-(1H-indol-3-yl)ethyl]amine

[(2,4-dimethoxy-3-methylphenyl)methyl][2-(1H-indol-3-yl)ethyl]amine

Cat. No.: B4790208
M. Wt: 324.4 g/mol
InChI Key: DASAVKVTDCTWDV-UHFFFAOYSA-N
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Description

[(2,4-dimethoxy-3-methylphenyl)methyl][2-(1H-indol-3-yl)ethyl]amine is a complex organic compound that features both an indole and a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-dimethoxy-3-methylphenyl)methyl][2-(1H-indol-3-yl)ethyl]amine typically involves the reaction of 2,4-dimethoxy-3-methylbenzyl chloride with 2-(1H-indol-3-yl)ethylamine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2,4-dimethoxy-3-methylphenyl)methyl][2-(1H-indol-3-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

[(2,4-dimethoxy-3-methylphenyl)methyl][2-(1H-indol-3-yl)ethyl]amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2,4-dimethoxy-3-methylphenyl)methyl][2-(1H-indol-3-yl)ethyl]amine involves its interaction with specific molecular targets, such as serotonin receptors. It is believed to act as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors, modulating the release of serotonin in the brain and producing various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethylamine: Shares the dimethoxyphenyl moiety but lacks the indole structure.

    N,N-Dimethyltryptamine (DMT): Contains the indole structure but differs in the substitution pattern on the phenyl ring.

    Mescaline: Another compound with a dimethoxyphenyl moiety but with different pharmacological properties.

Uniqueness

[(2,4-dimethoxy-3-methylphenyl)methyl][2-(1H-indol-3-yl)ethyl]amine is unique due to its combination of the indole and dimethoxyphenyl structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

N-[(2,4-dimethoxy-3-methylphenyl)methyl]-2-(1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-14-19(23-2)9-8-16(20(14)24-3)12-21-11-10-15-13-22-18-7-5-4-6-17(15)18/h4-9,13,21-22H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASAVKVTDCTWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)CNCCC2=CNC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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